2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(Dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound belonging to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone moiety, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-aminopyridine with a β-dicarbonyl compound can yield the pyrido[1,2-a]pyrimidine scaffold.
Introduction of the Thiazolidinone Moiety: The thiazolidinone ring can be introduced via a reaction between a thiourea derivative and a carbonyl compound, forming the thiazolidinone structure.
Attachment of the Tetrahydrofuran Ring: This step may involve the alkylation of the thiazolidinone with a tetrahydrofuran derivative under basic conditions.
Final Assembly: The final compound is assembled by coupling the pyrido[1,2-a]pyrimidine core with the thiazolidinone-tetrahydrofuran moiety, often using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrido[1,2-a]pyrimidines.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and cellular pathways. Its structural features may allow it to interact with specific proteins or nucleic acids, providing insights into biological processes.
Medicine
The compound has potential therapeutic applications due to its ability to interact with biological targets. It could be investigated for its efficacy as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its unique structure may enable it to modulate specific molecular pathways involved in disease.
Industry
In industrial applications, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find use in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function. Alternatively, it could activate a receptor by mimicking the natural ligand, triggering a cellular response.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidin-4-one: A simpler analog without the thiazolidinone and tetrahydrofuran moieties.
Thiazolidinone Derivatives: Compounds containing the thiazolidinone ring but lacking the pyrido[1,2-a]pyrimidine core.
Tetrahydrofuran Derivatives: Molecules with the tetrahydrofuran ring but different core structures.
Uniqueness
The uniqueness of 2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H30N4O3S2 |
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Molecular Weight |
486.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H30N4O3S2/c1-4-10-26(11-5-2)21-18(22(29)27-12-6-8-16(3)20(27)25-21)14-19-23(30)28(24(32)33-19)15-17-9-7-13-31-17/h6,8,12,14,17H,4-5,7,9-11,13,15H2,1-3H3/b19-14- |
InChI Key |
GLDCVFIIBBZXEC-RGEXLXHISA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4 |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4CCCO4 |
Origin of Product |
United States |
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